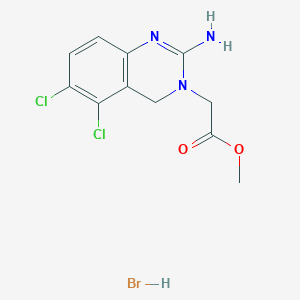

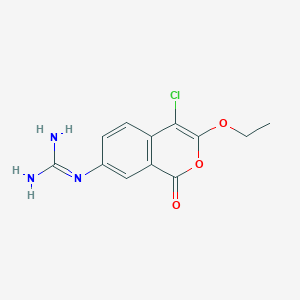

2-Amino-5,6-dichloro-3(4H)-quinazolineacetic Acid Methyl Ester Monohydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinazoline derivatives often involves the construction of the quinazoline ring via condensation reactions, starting from available and functionalized precursors. While the exact synthesis method for this specific compound is not detailed in the papers reviewed, similar compounds have been synthesized through efficient methods suitable for large-scale manufacturing, utilizing readily available starting materials (Bänziger et al., 2000).

Molecular Structure Analysis

Quinazoline derivatives display a wide range of molecular structures, contributing to their diverse chemical reactivity and biological activities. Structural elucidation typically involves NMR, IR, and sometimes X-ray crystallography. For compounds within this family, structural features often include the presence of substituents on the quinazoline ring that significantly affect their physical and chemical properties (Kornicka, Sa̧czewski, & Gdaniec, 2004).

Chemical Reactions and Properties

Quinazoline derivatives undergo various chemical reactions, including cycloadditions, electrophilic substitutions, and nucleophilic attacks, depending on the functional groups present. These reactions enable the synthesis of complex molecules with potential pharmaceutical applications. The chloro and amino groups in 2-Amino-5,6-dichloro-3(4H)-quinazolineacetic Acid Methyl Ester Monohydrobromide suggest reactivity conducive to nucleophilic substitution and potential for further functionalization (Maluleka & Mphahlele, 2013).

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Potential

Practical and Large-Scale Synthesis

A study by Bänziger et al. (2000) outlines a practical method for the large-scale synthesis of quinazoline derivatives, highlighting the significance of these compounds in pharmaceutical manufacturing (Bänziger et al., 2000).

Potential as Inhibitors of Smooth Muscle Contraction

Akgün et al. (1988) synthesized various 3-substituted quinazolinediones, demonstrating their inhibitory action on the contractile function of smooth muscle. This suggests potential therapeutic applications in conditions involving smooth muscle activity (Akgün et al., 1988).

Analgesic Activity

Saad et al. (2011) explored the synthesis of new pyrazoles and triazoles bearing a quinazoline moiety and evaluated their analgesic activity. This research contributes to the understanding of the pain-relieving potential of quinazoline derivatives (Saad et al., 2011).

Antimicrobial Properties

Kapoor et al. (2017) conducted a study on the synthesis and antimicrobial evaluation of quinazolinone peptide derivatives. The findings showed that these derivatives exhibited moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their potential use in antimicrobial therapies (Kapoor et al., 2017).

Propiedades

IUPAC Name |

methyl 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetate;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2N3O2.BrH/c1-18-9(17)5-16-4-6-8(15-11(16)14)3-2-7(12)10(6)13;/h2-3H,4-5H2,1H3,(H2,14,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLRMJCGZUFXWLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1CC2=C(C=CC(=C2Cl)Cl)N=C1N.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrCl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,4S,6aS)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-amine](/img/structure/B52188.png)

![(3As,6R,6aR)-6-methoxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B52194.png)